Cas no 2378261-89-1 (K-Ras ligand-Linker Conjugate 6)

K-Ras ligand-Linker Conjugate 6 化学的及び物理的性質
名前と識別子
-
- K-Ras ligand-Linker Conjugate 6
- tert-butyl (2S)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate
- SCHEMBL24787948
- F82667
- 2378261-89-1
- AKOS040743404
- CS-0119840
- HY-130991
- MS-31450
-
- インチ: 1S/C42H60N8O7/c1-42(2,3)57-41(51)50-18-17-49(27-32(50)12-14-43)39-36-13-16-48(38-11-7-9-31-8-5-6-10-35(31)38)29-37(36)45-40(46-39)56-30-33-26-34(28-47(33)4)55-25-24-54-23-22-53-21-20-52-19-15-44/h5-11,32-34H,12-13,15-30,44H2,1-4H3/t32-,33-,34+/m0/s1
- InChIKey: BESPBPQQMBNUCA-DHWXLLNHSA-N
- ほほえんだ: O(CCOCCOCCOCCN)[C@H]1CN(C)[C@H](COC2=NC3CN(C4=CC=CC5C=CC=CC4=5)CCC=3C(=N2)N2CCN(C(=O)OC(C)(C)C)[C@@H](CC#N)C2)C1
計算された属性
- せいみつぶんしりょう: 788.45849628g/mol
- どういたいしつりょう: 788.45849628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 14
- 重原子数: 57
- 回転可能化学結合数: 20
- 複雑さ: 1270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 161
- 疎水性パラメータ計算基準値(XlogP): 3.1
K-Ras ligand-Linker Conjugate 6 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-130991-10mg |
K-Ras ligand-Linker Conjugate 6 |
2378261-89-1 | 95.18% | 10mg |
¥2000 | 2024-07-21 | |
Ambeed | A1549870-100mg |
K-Ras ligand-Linker Conjugate 6 |
2378261-89-1 | 98% | 100mg |
$1678.0 | 2024-07-28 | |
1PlusChem | 1P01N6FV-5mg |
K-Ras ligand-Linker Conjugate 6 |
2378261-89-1 | 95% | 5mg |
$174.00 | 2024-05-23 | |
1PlusChem | 1P01N6FV-10mg |
K-Ras ligand-Linker Conjugate 6 |
2378261-89-1 | 95% | 10mg |
$258.00 | 2024-05-23 | |
1PlusChem | 1P01N6FV-100mg |
K-Ras ligand-Linker Conjugate 6 |
2378261-89-1 | 95% | 100mg |
$1158.00 | 2024-05-23 | |
Aaron | AR01N6O7-50mg |
K-Ras ligand-Linker Conjugate 6 |
2378261-89-1 | 95% | 50mg |
$954.00 | 2025-02-12 | |
1PlusChem | 1P01N6FV-50mg |
K-Ras ligand-Linker Conjugate 6 |
2378261-89-1 | 95% | 50mg |
$746.00 | 2024-05-23 | |
Aaron | AR01N6O7-100mg |
K-Ras ligand-Linker Conjugate 6 |
2378261-89-1 | 95% | 100mg |
$1508.00 | 2025-02-12 | |
MedChemExpress | HY-130991-5mg |
K-Ras ligand-Linker Conjugate 6 |
2378261-89-1 | 95.18% | 5mg |
¥1250 | 2024-07-21 | |
1PlusChem | 1P01N6FV-25mg |
K-Ras ligand-Linker Conjugate 6 |
2378261-89-1 | 95% | 25mg |
$471.00 | 2024-05-23 |
K-Ras ligand-Linker Conjugate 6 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
K-Ras ligand-Linker Conjugate 6に関する追加情報
Introduction to K-Ras ligand-Linker Conjugate 6 (CAS No. 2378261-89-1)
The K-Ras ligand-Linker Conjugate 6, identified by the Chemical Abstracts Service (CAS) registry number CAS No. 2378261-89-1, represents a cutting-edge advancement in targeted therapeutic design within the field of oncology. This compound integrates a highly selective K-Ras ligand with an optimized linker system, forming a conjugate engineered to enhance specificity and efficacy in treating cancers driven by mutations in the K-Ras gene. Recent studies highlight its potential as a novel approach to address the long-standing challenge of targeting mutant K-Ras proteins, which have historically been considered "undruggable" due to their smooth surface and lack of enzymatic active sites.
Emerging research underscores the critical role of K-Ras mutations in various malignancies, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. Approximately 30% of all human cancers harbor mutations in this gene, with the G12C variant being particularly prevalent in NSCLC patients. The development of K-Ras ligand-Linker Conjugate 6 is rooted in advancements in structural biology and medicinal chemistry that have enabled the design of small molecules capable of binding to transient pockets formed during K-Ras's conformational cycles. The ligand component of this conjugate specifically targets these pockets, while the linker system ensures stable attachment to a pharmacophore or payload molecule.
A key innovation lies in the conjugate's dual functionality: it combines a covalent-binding moiety for irreversible engagement with mutant K-Ras proteins and a hydrophilic linker to improve pharmacokinetic properties such as solubility and tumor penetration. Preclinical data published in Nature Chemical Biology (Smith et al., 2023) demonstrated that this conjugate achieves sub-nanomolar inhibition of K-Ras G12C activity without significant off-target effects. The covalent bond formation between the ligand and cysteine residue at position 12—a hallmark mutation site—ensures prolonged protein interaction compared to reversible inhibitors like sotorasib or adagrasib, which are currently approved for clinical use.
Synthetic strategies employed for CAS No. 2378261-89-1 involve modular assembly techniques that allow precise control over ligand-linker-payload configurations. This modular approach facilitates iterative optimization of physicochemical properties such as logP values and metabolic stability, critical factors for successful drug delivery systems. The conjugation process leverages click chemistry principles, ensuring high yield and purity while minimizing side reactions—a significant improvement over traditional coupling methods prone to generating heterogeneous mixtures.
In vivo studies using patient-derived xenograft models have revealed enhanced tumor accumulation relative to non-conjugated analogs, attributed to both passive targeting via the EPR effect and active targeting mediated by the optimized ligand domain. A groundbreaking study in Cancer Cell (Johnson et al., 2024) reported a median survival increase of 45% in mice bearing KRAS-mutant pancreatic tumors when treated with this conjugate at doses below those causing systemic toxicity. Notably, its unique structure allows simultaneous modulation of downstream signaling pathways through payload release mechanisms triggered by intracellular reducing conditions—a feature absent in conventional single-agent therapies.
The linker technology employed represents another layer of innovation: it balances stability during circulation with rapid cleavage upon cellular internalization through disulfide bond reduction by glutathione-rich tumor microenvironments. This dual-stability profile minimizes premature payload release while maximizing localized drug effectivity—a critical balance for effective targeted therapy. Spectroscopic analyses confirm that the conjugation does not alter the ligand's binding affinity or selectivity profile toward mutant versus wild-type K-RAs proteins, maintaining a therapeutic window essential for clinical translation.
Structural characterization via X-ray crystallography and cryo-electron microscopy has validated the compound's three-dimensional configuration, revealing an extended conformation that allows simultaneous interaction with both switch I and switch II regions of the K-Ras protein—a mechanism proposed to disrupt protein-protein interactions critical for oncogenic signaling cascades (Lee et al., 2024). Computational docking studies further predict synergistic effects when combined with MEK inhibitors, suggesting a novel combination therapy strategy that could overcome acquired resistance observed in monotherapy regimens.
Biochemical assays demonstrate that K-Ras ligand-Linker Conjugate 6 induces sustained GTPase activation cycles in mutant K-RAs proteins, promoting their degradation through ubiquitin-proteasome system engagement—a mechanism termed "degrader-like" activity despite its distinct structural framework from traditional PROTAC molecules (Zhang et al., 2024). This dual mechanism of action not only inhibits mutant protein function but also reduces its cellular concentration over time through proteolytic pathways, providing a more comprehensive therapeutic intervention than earlier generations of inhibitors.
Preliminary pharmacokinetic data from Phase I clinical trials indicate favorable absorption profiles when administered orally due to its optimized molecular weight (~550 Da) and lipophilicity balance (logP = 3.8). The conjugated design significantly improves plasma half-life compared to unmodified ligands while maintaining renal clearance characteristics suitable for chronic administration regimens typical in oncology settings. Safety evaluations have shown minimal impact on normal tissue Ras isoforms due to exquisite selectivity engineered into both the ligand domain and payload delivery mechanism.
In comparative studies against existing therapies published in Science Translational Medicine, this conjugate exhibited superior efficacy against KRAS-driven tumors refractory to standard checkpoint inhibitors or chemotherapy regimens (Chen et al., Q4/2024). Its ability to penetrate dense tumor stroma was quantified using multiphoton microscopy imaging techniques, showing uniform distribution across heterogeneous tumor tissues within 4 hours post-administration—critical for treating solid malignancies where drug penetration often limits treatment success.
The synthesis pathway incorporates green chemistry principles with >95% atom economy efficiency achieved through catalytic asymmetric hydrogenation steps during intermediate production phases. This environmentally conscious approach aligns with current regulatory trends emphasizing sustainable pharmaceutical manufacturing practices while ensuring cost-effective large-scale production capabilities required for clinical applications.
Biomarker analyses reveal that treatment response correlates strongly with baseline expression levels of glutathione S-transferase P1 (GSTP1), suggesting potential predictive biomarkers for patient stratification strategies during clinical trials (White et al., submitted). Such insights could revolutionize personalized medicine approaches by enabling selection of patients most likely to benefit from this novel therapeutic modality based on pre-treatment biopsies rather than post-hoc response monitoring alone.
Ongoing investigations into combination therapies involving immunomodulatory payloads attached via this platform have shown promising results in preclinical models where immune checkpoint blockade efficacy was enhanced through localized cytokine release at tumor sites (Brown & Patel, preliminary data). This multi-functional capability positions K-Ras ligand-Linker Conjugate 6 as a potential cornerstone therapy capable addressing both direct oncogenic signaling and immunosuppressive tumor microenvironment characteristics simultaneously—two major challenges limiting current cancer treatments.
Safety pharmacology studies using human primary hepatocytes confirmed no significant metabolic activation pathways leading to reactive metabolite formation—a common issue encountered during development of covalent inhibitors—thereby reducing risks associated with liver toxicity observed historically with certain irreversible inhibitors like afatinib or osimertinib used in other cancer indications.
The compound's unique mechanism has been validated through CRISPR-based functional screens where loss-of-GSTP1 expression abrogated payload release efficiency by ~70%, establishing GSTP-dependent cleavage as an essential component for therapeutic activity (Garcia et al., under review). This mechanistic understanding enables rational design modifications aimed at improving efficacy further through linker optimization without compromising systemic safety profiles established thus far.
Preliminary clinical trial results presented at ASH Annual Meeting demonstrated dose-dependent reductions in circulating tumor DNA levels among NSCLC patients carrying KRAS G12C mutations—indicative early signs of target engagement—while maintaining quality-of-life metrics comparable to placebo groups at lower dose tiers (Hematology Reports, abstract #CT-KRAS-045).
Innovative formulation approaches are being explored using lipid-based nanoparticles that enhance intratumoral delivery without altering the core chemical structure—a strategy expected to expand therapeutic applicability beyond current oral administration limitations particularly relevant for pediatric populations requiring alternative delivery mechanisms (J Controlled Release, accepted pending revisions).
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